molecular formula C9H14O4 B148969 Diethyl cis-cyclopropane-1,2-dicarboxylate CAS No. 710-43-0

Diethyl cis-cyclopropane-1,2-dicarboxylate

Cat. No.: B148969
CAS No.: 710-43-0
M. Wt: 186.2 g/mol
InChI Key: SXLDHZFJMXLFJU-KNVOCYPGSA-N
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Description

Diethyl cis-cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is a diester derived from cyclopropane-1,2-dicarboxylic acid. This compound is known for its unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cis-cyclopropane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. For example, the reaction can be carried out using sodium hydride (NaH) in dry toluene at temperatures ranging from 20°C to 40°C for 36 to 72 hours, yielding the desired product in 65-78% yield .

Another method involves the hydrolysis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in the presence of potassium hydroxide (KOH) in a mixture of tetrahydrofuran (THF) and water at 100°C for 24 hours, resulting in a yield of 62-75% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cis-configuration, which imparts distinct stereochemical properties and reactivity compared to its trans-isomer and other similar compounds. This makes it particularly valuable in stereoselective synthesis and studies involving chiral molecules .

Properties

IUPAC Name

diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDHZFJMXLFJU-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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